Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
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Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
The compound contains a benzoyl group, which is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.
Biochemical Pathways
Given its potential to undergo reactions at the benzylic position , it may influence pathways involving benzylic compounds.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.
Preparation Methods
The synthesis of Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate has diverse applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential in drug synthesis and development.
Proteomics Research: It is utilized in studies involving protein interactions and functions.
Comparison with Similar Compounds
Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate can be compared with similar compounds such as:
- Ethyl 2-{[4-(tert-butyl)phenyl]amino}acetate
- Ethyl 2-{[4-(tert-butyl)benzamido]acetate}
These compounds share structural similarities but may differ in their chemical reactivity and applications. The presence of the tert-butyl group in this compound enhances its lipophilicity, which can influence its biological activity and interactions .
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-19-13(17)10-16-14(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBBQNVIGBOLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365074 |
Source
|
Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-59-7 |
Source
|
Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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